Methyl 2,6-dichlorophenoxyacetate
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Overview
Description
Methyl 2,6-dichlorophenoxyacetate is a chemical compound with the molecular formula C9H8Cl2O3 . It has an average mass of 235.064 Da and a monoisotopic mass of 233.985046 Da . It is also known by its IUPAC name, Methyl 2-(2,6-dichlorophenoxy)acetate .
Molecular Structure Analysis
The molecular structure of Methyl 2,6-dichlorophenoxyacetate consists of nine carbon atoms, eight hydrogen atoms, two chlorine atoms, and three oxygen atoms . The exact 3D structure can be found in chemical databases like ChemSpider .Physical And Chemical Properties Analysis
Methyl 2,6-dichlorophenoxyacetate has a molecular weight of 235.06 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and solubility would typically be found in a material safety data sheet or a chemical database.Scientific Research Applications
Synthesis Process Optimization
Methyl 2,6-dichlorophenoxyacetate has been synthesized using 2,6-dichlorophenol, sodium methoxide, and methyl chloroacetate. Optimizing the reaction conditions, such as the ratio of reactants and the duration of reflux, led to a high yield of up to 99% (Qin Bing-chang, 2008).
Environmental Impact Analysis
Research has focused on the environmental impact of closely related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), including their presence in natural environments due to agricultural and urban activities. Studies have aimed to understand the specific characteristics of their toxicity and mutagenicity, with the USA, Canada, and China being significant contributors to this research area (Natana Raquel Zuanazzi, N. C. Ghisi, E. C. Oliveira, 2020).
Herbicidal Efficacy and Selectivity
Historical studies have examined the use of related chlorophenoxy compounds as selective herbicides. For example, 4-chloro-2-methyl-phenoxyacetic acid and 2,4-dichlorophenoxyacetic acid have been tested for weed eradication in agricultural settings, highlighting their effectiveness in controlling broadleaf weeds without affecting crops like cereals (G. E. Blackman, 1945).
Photocatalytic Degradation Studies
Research on the photocatalytic degradation of similar compounds, such as 2,4-dichlorophenoxyacetic acid, has been conducted to aid in the remediation of wastewater contamination. The use of catalysts like manganese oxide has shown promising results in degrading these compounds, suggesting potential environmental remediation applications (M. Lemus, T. López, S. Recillas, D. Frías, M. Montes, J. Delgado, M. Centeno, J. Odriozola, 2008).
Carcinogenicity and Toxicity Studies
Systematic reviews have been conducted to assess the carcinogenic outcomes and potential mechanisms from exposure to chlorophenoxy compounds, including 2,4-D. These studies evaluate the evidence from epidemiologic, toxicological, and biomonitoring studies, often concluding that environmental exposures are not sufficient to establish a causal relationship with cancer, despite some epidemiological associations (K. Stackelberg, 2013).
Safety And Hazards
According to a safety data sheet, Methyl 2,6-dichlorophenoxyacetate is harmful if swallowed and may cause an allergic skin reaction. It causes serious eye irritation and is very toxic to aquatic life with long-lasting effects . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray and contact with skin or eyes .
properties
IUPAC Name |
methyl 2-(2,6-dichlorophenoxy)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-13-8(12)5-14-9-6(10)3-2-4-7(9)11/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPPNSKJFSXSAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=CC=C1Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634040 |
Source
|
Record name | Methyl (2,6-dichlorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-dichlorophenoxyacetate | |
CAS RN |
1928-49-0 |
Source
|
Record name | Methyl (2,6-dichlorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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